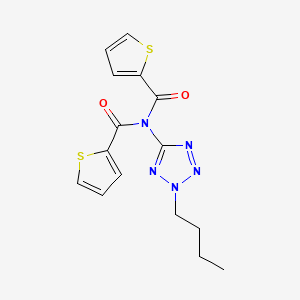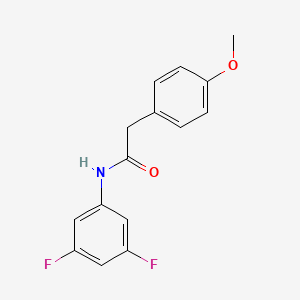
6-(benzylamino)-1,4-dimethyl-7-nitro-1,4-dihydro-2,3-quinoxalinedione
Vue d'ensemble
Description
6-(Benzylamino)-1,4-dimethyl-7-nitro-1,4-dihydro-2,3-quinoxalinedione, also known as BNDQ, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BNDQ belongs to the class of quinoxaline derivatives, which are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties.
Applications De Recherche Scientifique
6-(benzylamino)-1,4-dimethyl-7-nitro-1,4-dihydro-2,3-quinoxalinedione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound induces apoptosis in cancer cells by activating the caspase-dependent pathway and inhibiting the anti-apoptotic proteins. This compound has also been found to possess antiviral activity against herpes simplex virus and human immunodeficiency virus.
Mécanisme D'action
The mechanism of action of 6-(benzylamino)-1,4-dimethyl-7-nitro-1,4-dihydro-2,3-quinoxalinedione involves the inhibition of various enzymes and proteins involved in cell proliferation and survival. This compound inhibits the activity of dihydrofolate reductase, which is essential for DNA synthesis and repair. This compound also inhibits the activity of protein kinase C, which is involved in cell signaling and proliferation. Additionally, this compound activates the AMP-activated protein kinase, which plays a crucial role in regulating cellular energy metabolism.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. This compound induces oxidative stress in cancer cells, leading to DNA damage and apoptosis. This compound also inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases. This compound has been found to decrease the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. This compound also improves glucose uptake and insulin sensitivity in obese mice.
Avantages Et Limitations Des Expériences En Laboratoire
6-(benzylamino)-1,4-dimethyl-7-nitro-1,4-dihydro-2,3-quinoxalinedione has several advantages for lab experiments. It exhibits potent anticancer and antiviral activity at low concentrations, making it a promising candidate for drug development. This compound is relatively easy to synthesize and can be obtained in high yield. However, this compound has some limitations, such as its poor solubility in aqueous solutions, which can affect its bioavailability. This compound also exhibits cytotoxicity at high concentrations, which can limit its therapeutic applications.
Orientations Futures
There are several future directions for the research on 6-(benzylamino)-1,4-dimethyl-7-nitro-1,4-dihydro-2,3-quinoxalinedione. One potential direction is to investigate the synergistic effects of this compound with other anticancer drugs to improve its efficacy and reduce its toxicity. Another direction is to explore the potential use of this compound as an antiviral agent against emerging viral infections such as COVID-19. Additionally, further studies are needed to elucidate the precise molecular mechanisms of this compound's anticancer and antiviral activities.
Propriétés
IUPAC Name |
6-(benzylamino)-1,4-dimethyl-7-nitroquinoxaline-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c1-19-14-8-12(18-10-11-6-4-3-5-7-11)13(21(24)25)9-15(14)20(2)17(23)16(19)22/h3-9,18H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKPUDFAHFGYIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C(=C2)NCC3=CC=CC=C3)[N+](=O)[O-])N(C(=O)C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[4-(4-chlorophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B4234579.png)
![ethyl 6-methyl-2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B4234590.png)
![2-[(5-butyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B4234594.png)
![ethyl 4-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]-1-piperazinecarboxylate](/img/structure/B4234610.png)

![3-methyl-N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B4234623.png)

![3-[2-(2-hydroxyethyl)-1-piperidinyl]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4234629.png)
![N-(3,4-dichlorophenyl)-3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4234636.png)
![N-(4-methoxyphenyl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4234642.png)

![2-{[4-(allyloxy)benzyl]amino}-1-phenyl-1-propanol hydrochloride](/img/structure/B4234655.png)

